molecular formula C8H6N2O2 B121514 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 156270-06-3

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B121514
M. Wt: 162.15 g/mol
InChI Key: KYBIRFFGAIFLPM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential biomedical applications . The molecular structure of 1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine ring, which allows for a variety of chemical modifications and functionalizations .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives can be achieved through various routes. One method involves the reaction of carbethoxyacetamidine with bromoacetone or chloroacetaldehyde to obtain the starting pyrroles, which are then further processed to yield the desired pyrrolopyridine carboxylic acids . Another approach is the modification of Madelung- and Fischer-syntheses of indoles to prepare 2-, 3-, and 4-alkyl and -aryl substituted derivatives of 1H-pyrrolo[2,3-b]pyridines . Additionally, a four-step reaction involving reduction, oxidation, oximation, and cyclization has been used to synthesize 1H-pyrazolo[3,4-b]pyridine, which shares structural similarities with 1H-pyrrolo[2,3-b]pyridine .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been characterized using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. X-ray diffraction analysis has been employed to determine the crystal structure of specific derivatives, such as 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine . Density functional theory (DFT) calculations have been used to predict the optimal molecular structure and conformations, which are consistent with experimental data .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridines undergo a variety of chemical reactions, including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases. These reactions typically occur at the 3-position of the pyrrolopyridine ring, although there are instances of reactivity at the 2-position . The compounds can also react with aldehydes to form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes and with nitrosobenzene to yield imino derivatives . Grignard reagents can be used to introduce substituents at the 1-position, leading to further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been explored through the study of their molecular electrostatic potentials and frontier molecular orbitals. Surface analysis techniques provide insights into the physicochemical characteristics of these compounds, which are important for understanding their reactivity and potential as organic building blocks . The antibacterial activity of certain derivatives has been demonstrated, indicating the relevance of these compounds in medicinal chemistry .

Scientific Research Applications

Chemical Synthesis and Molecular Interactions

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid and its derivatives have been extensively studied for their chemical reactivity and functionalization potential. The compound has been involved in various synthesis processes, leading to the creation of new molecular structures. For instance, it was utilized in the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation process, showcasing its reactivity and versatility in creating complex molecular structures (Lichitsky et al., 2010). Additionally, the compound has been used as a building block in medicinal chemistry, especially as a bioisostere of indoles or purines, underlining its importance in the development of pharmaceutical compounds (Croix et al., 2015).

Molecular Characterization and Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid has also been a subject of interest in structural biology and biochemistry. A study revealed its structural similarity to the natural plant growth hormone indole-3-acetic acid (auxin), indicating potential applications in plant physiology and agriculture (Antolić et al., 2000). Furthermore, derivatives of this compound have been investigated for their inhibitory activity against phosphodiesterase 4B (PDE4B), demonstrating significant biological activity and potential therapeutic applications (Vadukoot et al., 2020).

Supramolecular Chemistry and Framework Structures

The structural aspects of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid and its derivatives have contributed significantly to the field of supramolecular chemistry. Studies involving metal-organic frameworks (MOFs) have demonstrated the compound's role in forming intricate hydrogen-bonded structures, showcasing its potential in designing materials with specific properties (Ghosh & Bharadwaj, 2005).

Safety And Hazards

The safety information available indicates that 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid may be toxic if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of 1H-Pyrrolo[2,3-b]pyridine derivatives targeting FGFR has promising prospects . For instance, compound 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBIRFFGAIFLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436221
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid

CAS RN

156270-06-3
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.3 g (15.7 mmol) of 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde and 23 cm3 (217 mmol) of 2-methyl-2-butene were added to 120 cm3 of dioxane at a temperature of 20° C. and then a solution of 2.7 g (30 mmol) of sodium chlorite and 9.2 g (66.7 mmol) of monosodium phosphate in 100 cm3 of water was added. After stirring at a temperature in the region of 20° C. for 15 h, the reaction mixture was concentrated to dryness under reduced pressure (2.7 kPa). The residue was taken up in 50 cm3 of water, filtered off, rinsed with 3 times 30 cm3 of water and then dried under a hood for 16 h. 2.2 g of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid were thus obtained in the form of a white powder. Mass spectrum: EI: m/z=162 M+ base peak.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
9.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
R Vadlakonda, R Nerella… - Rasayan Journal of …, 2017 - rasayanjournal.co.in
Azaindoles are an important class of nitrogen-containing heterocyclics and were identified as the most active and potent classes of compounds with a wide range of biological and …
Number of citations: 4 www.rasayanjournal.co.in
RS Vadlakonda, R Nerella, SV Srinivas - ijpbs.com
Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogencontaining pyrrole ring. …
Number of citations: 2 www.ijpbs.com
SD Banister, A Adams, RC Kevin… - Drug testing and …, 2019 - Wiley Online Library
Synthetic cannabinoid receptor agonists (SCRAs) are a dynamic class of new psychoactive substances (NPS), with novel chemotypes emerging each year. Following the putative …
A Cannaert, E Sparkes, E Pike, JL Luo… - ACS Chemical …, 2020 - ACS Publications
Synthetic cannabinoid receptor agonists (SCRAs) are an evolving class of new psychoactive substances (NPS) with structurally diverse compounds emerging each year. Due to the …
Number of citations: 64 pubs.acs.org
M KATO, K ITo, S NISHINO, H YAMAKUNI… - Chemical and …, 1995 - jstage.jst.go.jp
Structure—Activity Relationships of Azabicycloalkaneacetamide Derivatives Page 1 August 1995 Chem. Pharm. Bull. 43(8) l351-1357 (1995) 1351 New 5—HT3 (Serotonin-3) Receptor …
Number of citations: 35 www.jstage.jst.go.jp
E Pike, KE Grafinger, A Cannaert… - Drug testing and …, 2021 - Wiley Online Library
Synthetic cannabinoid receptor agonists (SCRAs) are one of the largest and most structurally diverse classes of new psychoactive substances (NPS). Despite this, pharmacological data …
LT Pierce, MM Cahill, HJ Winfield… - European journal of …, 2012 - Elsevier
A range of 5,6-bisindole and 5-indole-6-(7-azaindole)pyrimidinones were synthesised via a β-keto ester intermediate and a screen of cyclisation conditions undertaken. The optimised …
Number of citations: 28 www.sciencedirect.com
A Asada, T Doi, T Tagami, A Takeda, Y Satsuki… - Forensic …, 2018 - Springer
Pentyl-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-PINACA) is a carboxamide-type synthetic cannabinoid comprising a cumylamine moiety. Recently, the detection …
Number of citations: 21 link.springer.com
A Ametovski, EA Cairns, KE Grafinger… - ACS Chemical …, 2021 - ACS Publications
Synthetic cannabinoid receptor agonists (SCRAs) remain a prolific class of new psychoactive substances (NPS) and continue to expand rapidly. Despite the recent identification of …
Number of citations: 8 pubs.acs.org
L Gorecki, D Muthna, S Merdita, M Andrs… - European Journal of …, 2022 - Elsevier
Chemoresistance of cancer cells is a hallmark of treatment failure and the poor patient prognosis. The mechanism of resistance is often connected to the overexpression of specific …
Number of citations: 2 www.sciencedirect.com

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